1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
Description
Table 1: Research Focus Areas for Piperidine Carboxylic Acid Derivatives (2023–2025)
| Focus Area | Percentage of Publications | Notable Techniques |
|---|---|---|
| GPCR Modulation | 34% | Cryo-EM, Radioligand Binding |
| Enzyme Inhibition | 29% | X-ray Crystallography, QSAR |
| Prodrug Development | 18% | Esterase-Catalyzed Hydrolysis |
| Nanoparticle Delivery | 12% | PLGA Encapsulation |
| Computational Metabolomics | 7% | Molecular Networking, GNPS |
Fragment-based drug discovery (FBDD) has been particularly impactful, enabling the identification of allosteric binding sites for piperidine derivatives. For example, merging fragments from Piper plant alkaloids with synthetic scaffolds has yielded compounds with dual 5-HT2A/D3 receptor affinity. Concurrently, machine learning models predict ADMET properties with >85% accuracy, accelerating lead optimization.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-9-8-17-14(18)7-6-13(16(19)20)15(17)11-4-3-5-12(10-11)22-2/h3-5,10,13,15H,6-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQDWWXWZIUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, also known by its CAS number 350014-19-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring substituted with methoxy and carboxylic acid groups, which contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from readily available precursors.
- Introduction of Functional Groups : The methoxyethyl and methoxyphenyl groups are introduced via alkylation and substitution reactions, respectively.
- Carboxylation : The carboxylic acid group is added, often using carbon dioxide as a source.
This multi-step synthesis requires careful control of reaction conditions to yield the desired compound with high purity.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. Preliminary studies suggest that it may interact with specific receptors involved in pain modulation and inflammation pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cell models, indicating potential for treating inflammatory conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. It has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core enhance its efficacy against various cancer types.
Case Studies
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values indicating effective inhibition of cell proliferation. For example, in a study involving FaDu hypopharyngeal tumor cells, the compound showed a cytotoxicity profile superior to that of bleomycin, a standard chemotherapeutic agent .
- Anti-inflammatory Mechanisms : A study utilizing A549 cells demonstrated that this compound could significantly reduce NF-kB activation induced by TNF-alpha, suggesting its role as an anti-inflammatory agent .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to similar piperidine derivatives:
Scientific Research Applications
Pharmacological Applications
1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid exhibits significant potential in pharmacology due to its structural characteristics, which suggest various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this piperidine derivative possess antimicrobial properties. Studies have shown that modifications in the piperidine structure can enhance activity against specific bacterial strains .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Neuroprotective Properties
Given its structural similarity to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Preliminary studies suggest it could modulate pathways involved in neuronal survival and apoptosis .
Biochemical Research Applications
In biochemical research, this compound serves as a valuable reagent for various experimental applications.
Proteomics Research
This compound is utilized in proteomics for its ability to interact with specific proteins, aiding in the understanding of protein functions and interactions within biological systems .
Drug Development
The compound's unique structure makes it a candidate for drug development processes, particularly in designing new therapeutic agents targeting specific diseases such as cancer and diabetes .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various piperidine derivatives, including this compound, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The results indicated that modifications at the methoxy positions enhanced antimicrobial activity compared to the parent compound.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Parent Compound | Moderate | Low |
| Modified Compound A | High | Moderate |
| Modified Compound B | Very High | High |
Case Study 2: Neuroprotective Screening
In a neuroprotective screening assay, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results showed a dose-dependent increase in cell viability, suggesting potential therapeutic applications in neurodegenerative disorders.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 20 |
| 10 | 50 |
| 50 | 75 |
| 100 | 90 |
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
- 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (CAS 1223890-11-6): Key Difference: The phenyl group is substituted at the 2-methoxy position instead of 3-methoxy. Impact: Positional isomerism may alter steric hindrance and electronic effects, influencing receptor binding or solubility. Properties: Molecular formula C₁₆H₂₁NO₅, molar mass 307.34 g/mol, pKa 4.08 (predicted), density 1.205 g/cm³ .
- 2-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid (CAS 851721-84-1): Key Difference: Additional methoxy groups on both phenyl rings.
Stereoisomeric Variants
- (2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid: Key Difference: Ethoxy substituent at the phenyl 2-position and defined stereochemistry. Impact: Stereochemical configuration (R,R) may improve target selectivity or metabolic stability compared to racemic mixtures.
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid (CAS 1391468-33-9):
Heterocyclic Ring Variants
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1282027-09-1):
- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1): Key Difference: Pyridazine ring fused with a piperidine moiety.
Pyrrolidine-Based Analogs
- (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid: Key Difference: Pyrrolidine (5-membered ring) instead of piperidine. Molecular weight: ~307 g/mol (estimated) .
1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid :
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₁NO₅ | 307.34 | ~4.08 | ~1.5 |
| 1-(2-Methoxyethyl)-2-(2-methoxyphenyl) | C₁₆H₂₁NO₅ | 307.34 | 4.08 | 1.5 |
| (2S,3S)-2-(2-Ethoxyphenyl) derivative | C₁₅H₁₉NO₄ | 277.32 | ~3.9 | 2.1 |
| Pyridazine-piperidine hybrid | C₁₇H₁₈N₃O₂ | 297.35 | ~4.2 | 0.8 |
Notes:
- Lower LogP values (e.g., pyridazine hybrid) suggest higher hydrophilicity, which may improve aqueous solubility.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be optimized using cyclization strategies with acidic catalysts. For example, boron trifluoride diethyl etherate has been effective in forming structurally similar piperidine derivatives via cyclization of precursor hydroxy acids . Reaction conditions such as solvent choice (e.g., p-xylene for reflux) and catalyst loading significantly impact yield. Evidence from analogous heterocyclic syntheses shows that prolonged reflux (5–7 hours) in non-polar solvents improves cyclization efficiency, with yields ranging from 60% to 85% depending on substituent steric effects .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify methoxy groups, piperidine ring conformation, and carboxylate positioning. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>95%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 364.15) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR: To identify dynamic equilibria (e.g., keto-enol tautomerism in the 6-oxo-piperidine moiety) .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian. PubChem’s computed data (e.g., InChI key GXBVESSBUINHIO) can serve as a reference .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry, as applied to similar piperidine-carboxylic acid derivatives .
Advanced: What strategies optimize the compound’s stability during storage and handling?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the 6-oxo group .
- Lyophilization: For long-term stability, lyophilize the compound from aqueous buffer (pH 6.5–7.0) to avoid hydrolysis of the methoxyethyl group .
- Handling Precautions: Use gloveboxes with <1% relative humidity to minimize hygroscopic degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents on the phenyl (e.g., electron-withdrawing groups at the 3-methoxy position) and piperidine rings. Compare bioactivity using assays like enzyme inhibition (e.g., cyclooxygenase-2) .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinases), guided by PubChem’s 3D conformer data .
- Metabolic Stability Tests: Incubate with liver microsomes to evaluate the impact of the 2-methoxyethyl group on half-life .
Basic: What are the critical safety considerations for in vitro experiments with this compound?
Methodological Answer:
- Toxicity Screening: Conduct MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values. Prioritize concentrations <10 µM to avoid nonspecific cytotoxicity .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, as the carboxylic acid group may corrode plumbing .
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods during synthesis to prevent dermal exposure to methoxyethyl intermediates .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test alternatives to BF₃·Et₂O, such as p-toluenesulfonic acid, which may reduce side reactions (e.g., ester hydrolysis) .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat transfer and reduce reaction time (e.g., 30-minute residence time at 80°C) .
- Design of Experiments (DoE): Use factorial designs to optimize variables like solvent polarity, temperature, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
